ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the indole core: This can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Functionalization of the indole ring: Introduction of the hydroxy, amino, and propoxy groups can be done through nucleophilic substitution reactions and protection-deprotection strategies.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Substitution: The amino group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substituent.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ketone would regenerate the hydroxy group .
Scientific Research Applications
Ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Ethyl 5-hydroxy-2-((3-methoxyphenylsulfonyl)methyl)-1-methyl-4-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate: Exhibits significant activity against hepatitis B virus.
Uniqueness
Ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C30H34N2O4 |
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Molecular Weight |
486.6 g/mol |
IUPAC Name |
ethyl 5-[2-hydroxy-3-(2-phenylethylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
InChI |
InChI=1S/C30H34N2O4/c1-4-35-30(34)29-22(3)32(24-12-10-21(2)11-13-24)28-15-14-26(18-27(28)29)36-20-25(33)19-31-17-16-23-8-6-5-7-9-23/h5-15,18,25,31,33H,4,16-17,19-20H2,1-3H3 |
InChI Key |
NFYWDHWHSCOMRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCCC3=CC=CC=C3)O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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